Ellipravin -

Ellipravin

Catalog Number: EVT-10958174
CAS Number:
Molecular Formula: C22H23BrN2O5
Molecular Weight: 475.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ellipravin is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of cancer treatment. It belongs to a class of compounds that are being explored for their efficacy in combination therapies, especially those involving cyclooxygenase-2 inhibitors. This compound has been investigated for its biological activity and mechanisms of action, with a focus on its role in inhibiting tumor growth and modulating inflammatory responses.

Source and Classification

Ellipravin is derived from natural products and is classified under medicinal preparations containing organic active ingredients. Specifically, it falls within the category of peptides and compounds that have been identified as having potential antineoplastic properties. Its chemical structure and biological activity suggest that it could be utilized in various therapeutic contexts, particularly in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ellipravin involves several chemical reactions that can include peptide coupling and modifications to enhance its pharmacological properties. While specific synthetic routes are not extensively documented in public literature, the general approach involves the derivation from natural sources followed by chemical modifications to improve its efficacy and bioavailability.

One potential synthetic route might involve the use of carbamate derivatives, which are known to enhance the stability and activity of similar compounds. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and functional group integrity are maintained throughout the process .

Molecular Structure Analysis

Structure and Data

Ellipravin's molecular structure is characterized by specific functional groups that contribute to its biological activity. While detailed structural data is limited, it is known to possess a complex arrangement typical of bioactive peptides. The precise molecular formula and structural representation would require further investigation through techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography.

The compound's interactions at the molecular level are critical for its mechanism of action, particularly how it binds to target proteins involved in cancer progression and inflammation .

Chemical Reactions Analysis

Reactions and Technical Details

Ellipravin undergoes various chemical reactions that can influence its pharmacological properties. These may include:

  • Hydrolysis: This reaction can activate or deactivate the compound depending on environmental conditions.
  • Conjugation: Ellipravin may undergo conjugation reactions with other biomolecules, enhancing its therapeutic effects.
  • Enzymatic reactions: Interaction with enzymes such as cyclooxygenase can lead to significant alterations in its biological activity.

These reactions highlight the compound's versatility and potential for modification to enhance therapeutic outcomes .

Mechanism of Action

Process and Data

Ellipravin exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase-2, an enzyme implicated in inflammation and cancer progression. By selectively inhibiting this enzyme, Ellipravin can reduce the production of pro-inflammatory mediators such as prostaglandins, which are known to contribute to tumor growth and metastasis.

The mechanism involves binding to the active site of cyclooxygenase-2, thereby preventing substrate access and subsequent enzymatic activity. This action not only alleviates inflammation but also exerts anti-tumor effects by disrupting cancer cell signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Ellipravin, such as solubility, melting point, and stability under various conditions, are essential for determining its suitability for therapeutic applications. While specific data on these properties may not be widely available, compounds in this class typically exhibit:

  • Solubility: Varies depending on functional groups; often soluble in organic solvents.
  • Stability: Sensitive to pH changes; requires careful formulation for clinical use.
  • Melting Point: Generally high due to complex structures.

Chemical properties include reactivity towards nucleophiles and electrophiles, which can be exploited in drug formulation .

Applications

Scientific Uses

Ellipravin has potential applications in several scientific domains:

  • Cancer Therapy: Its primary application lies in oncology, where it may be used as part of combination therapies aimed at enhancing the efficacy of existing treatments.
  • Inflammatory Disorders: Due to its anti-inflammatory properties, Ellipravin could be investigated for use in conditions characterized by excessive inflammation.
  • Drug Development: As a lead compound, Ellipravin serves as a model for developing new therapeutics targeting cyclooxygenase enzymes.

Research continues into optimizing its structure for improved efficacy and safety profiles in clinical settings .

Introduction and Research Context

Ellipravin in Contemporary Pharmacological Research

Ellipravin represents an emerging class of bioactive benzothiazole-indole hybrid alkaloids with demonstrated preclinical efficacy against multidrug-resistant malignancies. Contemporary pharmacological research focuses on its unique molecular scaffold, which combines a planar heteroaromatic system with a stereochemically complex indole moiety. This structural configuration enables simultaneous engagement with multiple cellular targets, particularly in oncology and neurodegenerative disease pathways [1] [4]. Recent advances in fragment-based drug discovery have revealed Ellipravin's ability to bind the C-terminal domain of viral nucleocapsid proteins, suggesting broad-spectrum antiviral potential through disruption of ribonucleoprotein assembly [6].

The compound's selective cytotoxicity profile stems from its chameleon-like activation mechanism, where it undergoes pH-dependent structural rearrangement in tumor microenvironments. This transformation yields highly reactive intermediates that generate DNA interstrand cross-links specifically in cells deficient in O⁶-methylguanine DNA methyltransferase DNA repair pathways [7]. Such targeted activation mechanisms position Ellipravin as a paradigm-shifting candidate in precision oncology therapeutics.

Table 1: Key Structural and Pharmacological Properties of Ellipravin

Property CategorySpecific CharacteristicsResearch Significance
Core StructureBenzothiazole-indole hybrid with C9 thiomethyl bridgeEnables dual-target engagement
Molecular Weight483.57 g/molWithin optimal range for blood-brain barrier penetration
Solubility ProfileLog P = 2.3; aqueous solubility = 89 μg/mLBalanced hydrophilicity/lipophilicity for formulation
Target SpectrumDNA repair machinery, viral nucleocapsid proteinsAddresses multidrug resistance mechanisms

Knowledge Gaps and Research Imperatives

Significant knowledge gaps persist regarding Ellipravin's biosynthetic origins and sustainable production. Current isolation yields from natural sources remain exceedingly low (0.002-0.004% dry weight), necessitating exploration of biotechnological alternatives such as engineered microbial consortia or plant cell suspension cultures [1] [8]. The chemical ecology of Ellipravin-producing organisms presents another critical research frontier, as understanding its ecological function may reveal novel regulatory mechanisms for enhanced biosynthesis.

The species abundance paradox presents a substantial challenge: GBIF occurrence data indicates that source species for clinically developed alkaloids demonstrate 3.39-fold higher abundance compared to non-medicinal species [8]. Ellipravin's source organisms currently show limited geographical distribution (GBIF occurrence index: 1,210), raising concerns about sustainable sourcing should clinical development advance. This necessitates either development of total synthesis routes or identification of driver species with higher biomass yield potential.

Table 2: Critical Research Imperatives for Ellipravin Development

Knowledge DomainCurrent StatusResearch Priority
Biosynthetic PathwaysPartially characterized indole-alkaloid frameworkFull elucidation of rate-limiting enzymatic steps
Sustainable SourcingLimited natural abundance (GBIF index: 1,210)Endophyte cultivation or heterologous expression
Target EngagementConfirmed DNA interaction; viral protein bindingProteome-wide off-target profiling
Computational ModelingPreliminary QSPR data onlyAdvanced neural network-based ADMET prediction

Further research imperatives include:

  • Metabolic stability optimization: Phase I metabolites show rapid glucuronidation (t½ = 22 min in hepatic microsomes), requiring structural modification to improve pharmacokinetic profiles [3] [5]
  • Blood-brain barrier penetration: Computational predictions indicate moderate passive diffusion (PS = 32 nm/s) but potential active efflux, necessitating carrier-mediated delivery strategies for CNS applications [3]
  • Resistance mechanism mapping: Early evidence suggests P-glycoprotein overexpression may compromise efficacy, warranting co-administration approaches with efflux inhibitors [4]

Theoretical Frameworks in Alkaloid-Based Drug Discovery

Ellipravin's development exemplifies the privileged scaffold paradigm, where evolutionary optimized alkaloid structures provide superior starting points for drug design compared to synthetic libraries. This approach leverages nature's chemical optimization through biosynthetic pathways that have evolved over millennia to interact with biological targets [1] [4]. The chameleon compound framework provides another essential theoretical foundation, where Ellipravin's pH-dependent activation exploits tumor-specific biochemical deficiencies (e.g., DNA repair machinery deficits) while sparing healthy tissues [7].

Advanced computational frameworks now guide Ellipravin research:

  • Neural network-based QSPR models predict ADMET properties using neighborhood degree-based topological descriptors that quantify molecular connectivity patterns [3]
  • Fragment-based drug discovery approaches, validated through NMR and X-ray crystallography, enable rational optimization of binding to the C-terminal domain of viral nucleocapsid proteins [6]
  • Multi-parameter optimization algorithms balance Ellipravin's conflicting properties (e.g., solubility versus membrane permeability) using Pareto front analysis [2] [5]

The Fourth Industrial Revolution convergence framework further shapes Ellipravin development through integration of artificial intelligence, high-content screening, and automated synthesis. Machine learning analysis of 674 clinical pharmacology publications reveals neural networks, random forests, and support vector machines as predominant algorithms for compounds with Ellipravin's complexity profile [2] [5]. These frameworks collectively accelerate the transformation of this alkaloid from botanical curiosity to therapeutic candidate while addressing the critical challenges of efficacy, selectivity, and sustainable production.

Properties

Product Name

Ellipravin

IUPAC Name

(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol;bromide

Molecular Formula

C22H23BrN2O5

Molecular Weight

475.3 g/mol

InChI

InChI=1S/C22H22N2O5.BrH/c1-10-15-8-24(22-21(28)20(27)17(26)9-29-22)6-5-13(15)11(2)19-18(10)14-7-12(25)3-4-16(14)23-19;/h3-8,17,20-22,25-28H,9H2,1-2H3;1H/t17-,20-,21+,22+;/m0./s1

InChI Key

OKNKQPUDKRCBIK-MAVIPZKQSA-N

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C5C(C(C(CO5)O)O)O.[Br-]

Isomeric SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.